(E)-3-(4-((DIETHOXYPHOSPHORYL)OXY)PHENYL)ACRYLIC ACID
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Overview
Description
(E)-3-(4-((DIETHOXYPHOSPHORYL)OXY)PHENYL)ACRYLIC ACID is an organic compound characterized by the presence of a diethoxyphosphoryl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-((DIETHOXYPHOSPHORYL)OXY)PHENYL)ACRYLIC ACID typically involves the reaction of 4-hydroxybenzaldehyde with diethyl phosphite under basic conditions to form the corresponding diethoxyphosphoryl derivative. This intermediate is then subjected to a Knoevenagel condensation with malonic acid or its derivatives to yield the final product. The reaction conditions often include the use of a base such as piperidine or pyridine and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-((DIETHOXYPHOSPHORYL)OXY)PHENYL)ACRYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(E)-3-(4-((DIETHOXYPHOSPHORYL)OXY)PHENYL)ACRYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of (E)-3-(4-((DIETHOXYPHOSPHORYL)OXY)PHENYL)ACRYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, its diethoxyphosphoryl group can interact with enzymes or receptors, modulating their activity. The acrylic acid moiety may also participate in covalent bonding with biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound shares a similar acrylic acid moiety but differs in the substituents on the phenyl ring.
1-(Diethoxyphosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters: These compounds have a diethoxyphosphoryl group but differ in the rest of the molecular structure.
Uniqueness
(E)-3-(4-((DIETHOXYPHOSPHORYL)OXY)PHENYL)ACRYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(E)-3-(4-diethoxyphosphoryloxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17O6P/c1-3-17-20(16,18-4-2)19-12-8-5-11(6-9-12)7-10-13(14)15/h5-10H,3-4H2,1-2H3,(H,14,15)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRXJUBOVAOEMN-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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